N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C13H13ClN2O3S2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Compounds structurally related to N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide have been synthesized and evaluated for their anticancer activities. For instance, derivatives such as 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide showed high selectivity and significant apoptosis induction in A549 human lung adenocarcinoma cells, though not as high as the standard, cisplatin (Evren et al., 2019).
Herbicide Applications
Research has also explored the use of related compounds in agricultural contexts, particularly as herbicides. For example, studies have examined the effectiveness of compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide for controlling red rice in soybean fields. Such compounds have demonstrated significant herbicidal properties without causing harm to the soybeans themselves (Khodayari et al., 1987).
Anti-inflammatory Activity
Derivatives of this compound have been synthesized and found to exhibit significant anti-inflammatory activity. Research has shown that compounds such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrate notable anti-inflammatory effects (Sunder & Maleraju, 2013).
Antioxidant and Antimicrobial Properties
Other studies have focused on the antioxidant and antimicrobial properties of similar compounds. For example, N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and its derivatives have been synthesized and shown to possess significant antioxidant and antimicrobial activities, highlighting their potential in pharmacological applications (Al-Khazragie et al., 2022).
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-6-3-8(9(19-2)4-7(6)14)15-11(17)5-10-12(18)16-13(20)21-10/h3-4,10H,5H2,1-2H3,(H,15,17)(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCSAJZBSXTSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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